1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid
Description
1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid (CAS: 1781046-72-7) is a fluorinated azetidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a carboxylic acid substituent at the 3-position of the four-membered azetidine ring. The inclusion of fluorine introduces unique electronic and steric properties, making it a valuable building block in medicinal chemistry for modulating pharmacokinetics and enhancing metabolic stability. Its molecular formula is inferred as C₁₂H₁₂FNO₄ (molecular weight: ~253.23 g/mol), derived by substituting a hydrogen atom with fluorine in the non-fluorinated analog (C₁₂H₁₃NO₄, molecular weight: 235.24 g/mol). The Cbz group offers selective deprotection under hydrogenolytic conditions, enabling sequential functionalization in multi-step syntheses.
Properties
IUPAC Name |
3-fluoro-1-phenylmethoxycarbonylazetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO4/c13-12(10(15)16)7-14(8-12)11(17)18-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEXDEBGFOOVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)(C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Benzyloxycarbonyl Group: This step involves the protection of the amine group with a benzyloxycarbonyl (Cbz) group, typically using benzyl chloroformate in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis, yielding the free amine.
Common reagents used in these reactions include bases, acids, and specific nucleophiles. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
Medicinal Chemistry
The compound is notable for its potential applications in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance biological activity or selectivity.
Case Studies
- Anticancer Agents : Research has indicated that derivatives of azetidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the azetidine ring can lead to increased potency against specific cancer types .
- Antiviral Activity : Some derivatives of this compound have been investigated for their antiviral properties, particularly against RNA viruses. The incorporation of fluorine into the azetidine structure is believed to enhance the compound's interaction with viral proteins .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile intermediate. Its unique functional groups allow it to participate in various chemical reactions, making it valuable for synthesizing complex molecules.
Reactions and Yield Data
| Reaction Type | Conditions | Yield |
|---|---|---|
| Nucleophilic Substitution | Acetic acid in methanol | 96% |
| Coupling Reactions | Room temperature with diazomethane | 98% |
These reactions demonstrate the compound's utility in constructing more complex structures through reliable synthetic pathways .
Building Block for Drug Development
The compound is also utilized as a building block in drug development processes. Its ability to form stable intermediates makes it suitable for constructing libraries of compounds that can be screened for biological activity.
Applications in Drug Libraries
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amine functionality, allowing selective reactions at other sites. The fluorine atom can influence the compound’s reactivity and binding properties. The azetidine ring provides a unique structural motif that can interact with biological targets.
Comparison with Similar Compounds
1-[(tert-Butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid (CAS: 1126650-67-6)
- Key Differences : Replaces Cbz with a tert-butoxycarbonyl (Boc) group.
- Impact: Boc is stable under basic and nucleophilic conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid), contrasting with Cbz’s hydrogenolysis sensitivity. This orthogonal protection strategy allows sequential deprotection in complex syntheses.
- Molecular Formula: C₁₁H₁₇FNO₄ (MW: 270.26 g/mol).
1-Boc-3-(Fmoc-amino)-3-azetidinecarboxylic acid (CAS: 1380327-51-4)
- Key Differences : Incorporates both Boc and fluorenylmethyloxycarbonyl (Fmoc) groups.
- Impact: Enables dual orthogonal protection for amino and carboxylic acid functionalities, critical in peptide and peptidomimetic synthesis.
Fluorinated Azetidines with Structural Modifications
tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS: 1083181-23-0)
- Key Differences: Replaces carboxylic acid with an aminomethyl group.
1-Benzhydryl-3-fluoroazetidine (CAS: 617718-45-3)
- Key Differences : Uses a benzhydryl group instead of Cbz.
- Impact : The bulky benzhydryl group reduces solubility in polar solvents but enhances stability against enzymatic degradation.
Non-Azetidine Fluorinated Analogues
1-((Benzyloxy)carbonyl)-4-fluoropyrrolidine-3-carboxylic acid
({1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}oxy)acetic acid (CAS: 889953-08-6)
- Key Differences : Features a carboxymethoxy side chain.
- Impact : Introduces additional hydrogen-bonding capacity, useful in metalloenzyme inhibition.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid (CAS No. 1781046-72-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₂FNO₄
- Molecular Weight : 253.23 g/mol
- CAS Number : 1781046-72-7
Structure
The compound features a unique azetidine ring with a benzyloxycarbonyl group and a fluoro substituent, which may influence its biological interactions.
This compound exhibits several biological activities, primarily through interactions with specific biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
- Receptor Modulation : The compound may act as a modulator of various receptors, including tropomyosin receptor kinases (Trk), which are implicated in neurotrophic signaling and cancer progression.
In Vitro Studies
In vitro assays have been conducted to assess the compound's effects on various cancer cell lines. For example:
- Cell Proliferation Assays : Studies showed that the compound significantly reduced cell viability in breast and prostate cancer cell lines, indicating potential anti-cancer properties.
In Vivo Studies
Animal models have been utilized to evaluate the therapeutic potential and toxicity of the compound:
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a marked reduction in tumor size compared to control groups, suggesting effective anti-tumor activity.
Toxicological Profile
The safety profile of this compound has been evaluated through various toxicological assessments:
- Acute Toxicity : Studies indicate low acute toxicity levels, with no significant adverse effects observed at therapeutic doses.
Case Study 1: Anti-Cancer Activity
A recent study investigated the anti-cancer effects of this compound on human breast cancer cells. The results indicated that treatment with the compound led to apoptosis and cell cycle arrest, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective properties of the compound against oxidative stress in neuronal cells. The findings demonstrated that it could mitigate neuronal damage, highlighting its possible application in neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
